![molecular formula C20H13Cl4N3O5 B12624021 3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by the presence of a pyrrolidine-2,5-dione scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] typically involves the reaction of 3,4-dichlorophenyl derivatives with pyrrolidine-2,5-dione under specific conditions. The reaction often requires the presence of a hydroxyimino group to facilitate the formation of the desired compound. Common reagents used in this synthesis include various chlorinated phenyl compounds and pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reactivity of the intermediates and final product.
化学反应分析
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyimino group, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
科学研究应用
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione]
Uniqueness
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is unique due to the presence of two dichlorophenyl groups, which enhance its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds, providing it with unique properties and applications in various fields.
属性
分子式 |
C20H13Cl4N3O5 |
|---|---|
分子量 |
517.1 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H13Cl4N3O5/c21-11-3-1-9(5-13(11)23)25-17(28)7-15(19(25)30)27(32)16-8-18(29)26(20(16)31)10-2-4-12(22)14(24)6-10/h1-6,15-16,32H,7-8H2 |
InChI 键 |
CTINQXPIMFURQT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)N(C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


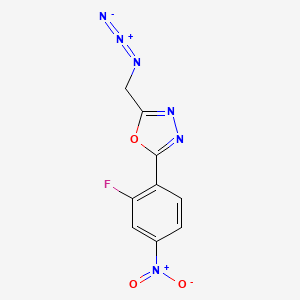
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
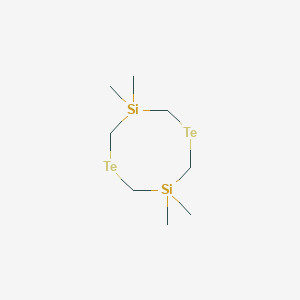
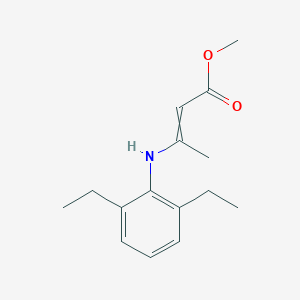
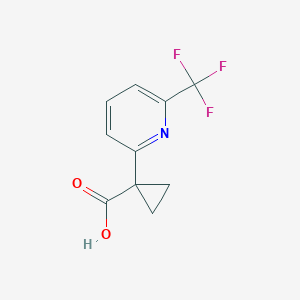
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)

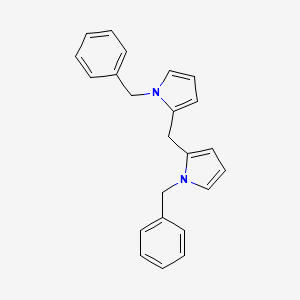
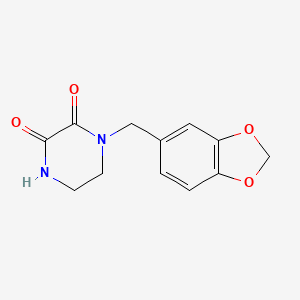
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
